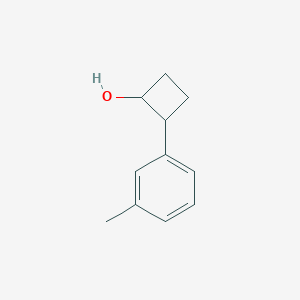
2-(3-Methylphenyl)cyclobutan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenyl)cyclobutan-1-OL is an organic compound with the molecular formula C₁₁H₁₄O. It is a cyclobutane derivative with a hydroxyl group and a methylphenyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Methylphenyl)cyclobutan-1-OL involves the use of Grignard reagents. The Grignard reaction is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds. In this case, a Grignard reagent, such as phenylmagnesium bromide, reacts with a cyclobutanone derivative to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often require the use of specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylphenyl)cyclobutan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce various alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenyl)cyclobutan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methylphenyl)cyclobutan-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides a unique structural framework that can affect the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylcyclobutan-1-OL: Similar structure but lacks the methyl group on the phenyl ring.
3-Methylcyclobutan-1-OL: Similar structure but lacks the phenyl group.
Cyclobutanol: The simplest cyclobutane derivative with a hydroxyl group.
Uniqueness
2-(3-Methylphenyl)cyclobutan-1-OL is unique due to the presence of both a methylphenyl group and a cyclobutane ring. This combination of features gives the compound distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(3-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-9(7-8)10-5-6-11(10)12/h2-4,7,10-12H,5-6H2,1H3 |
InChI-Schlüssel |
KBNFBDZTBPFODR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2CCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




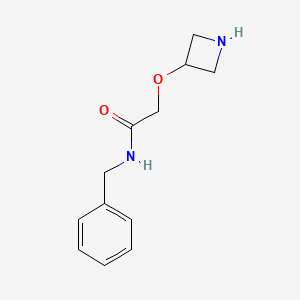
![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
![2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13306808.png)
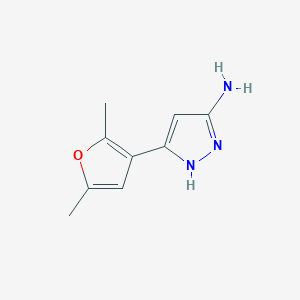
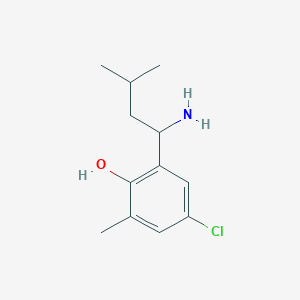
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
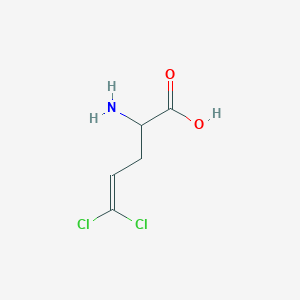
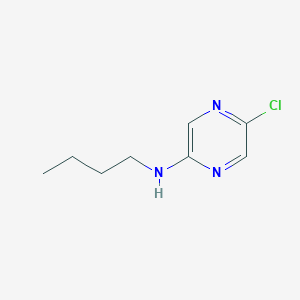
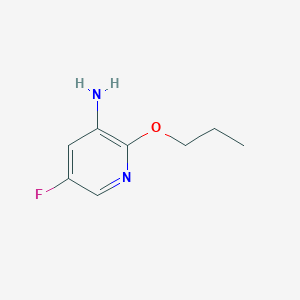


![3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)
